molecular formula C20H15FO3 B11610127 3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11610127
M. Wt: 322.3 g/mol
InChI Key: WTPWEQKVUBGJOE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones. This compound is characterized by a fused furan and chromenone ring system, with a fluorophenyl group at the 3-position and a propyl group at the 5-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, propyl bromide, and suitable chromenone precursors.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and a chromenone precursor under basic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst to form the furochromenone core.

    Alkylation: The final step involves the alkylation of the furochromenone core with propyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the carbonyl group in the chromenone ring.

    Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Research focuses on their ability to interact with specific biological targets, such as enzymes or receptors, to treat various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl group enhances its binding affinity to these targets, while the furochromenone core provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-7H-furo[3,2-g]chromen-7-one: Lacks the propyl group, leading to different chemical and biological properties.

    5-Phenyl-7H-furo[3,2-g]chromen-7-one:

Uniqueness

3-(4-Fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both the fluorophenyl and propyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C20H15FO3

Molecular Weight

322.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H15FO3/c1-2-3-13-8-20(22)24-19-10-18-16(9-15(13)19)17(11-23-18)12-4-6-14(21)7-5-12/h4-11H,2-3H2,1H3

InChI Key

WTPWEQKVUBGJOE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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